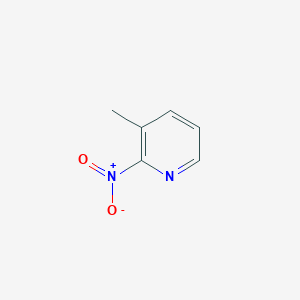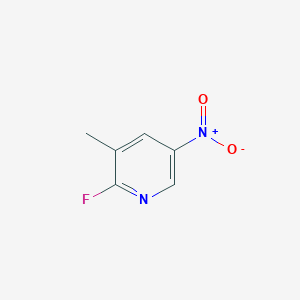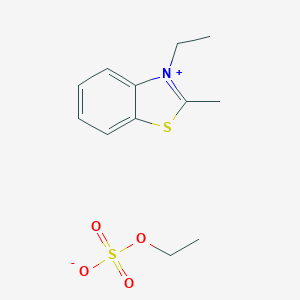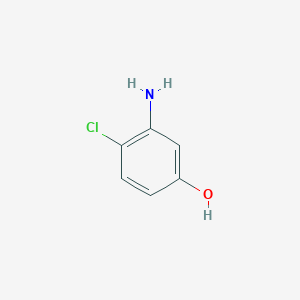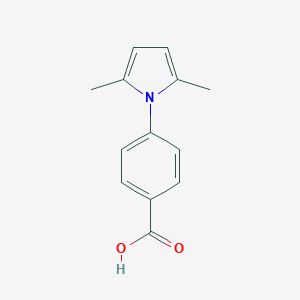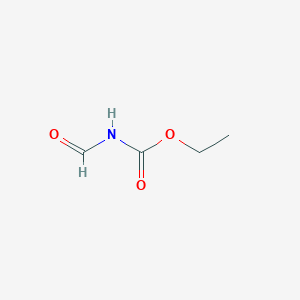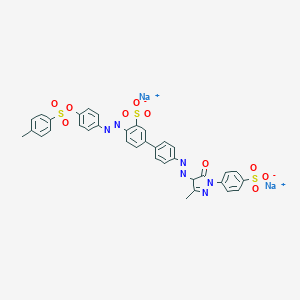
1-Ethinylcyclopentanol
Übersicht
Beschreibung
1-Ethynylcyclopentanol is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethynylcyclopentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134047. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethynylcyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Ethinylcyclopentanol: wird in erster Linie in der organischen Synthese eingesetzt, da es aufgrund seiner Reaktivität als Alkinylalkohol . Es dient als vielseitiger Baustein für die Synthese verschiedener organischer Verbindungen. Seine Ethinylgruppe kann eine Reihe von Reaktionen eingehen, darunter Kupplungsreaktionen, die Kohlenstoff-Kohlenstoff-Bindungen bilden, die für den Aufbau komplexer Moleküle für Pharmazeutika, Agrochemikalien und Materialwissenschaften von grundlegender Bedeutung sind.
Medizinische Chemie
In der medizinischen Chemie kann This compound verwendet werden, um Bibliotheken kleiner Moleküle zu synthetisieren, die auf biologische Aktivität gescreent werden können . Seine Struktur könnte in größere arzneimittelähnliche Verbindungen integriert werden, was möglicherweise zur Entdeckung neuer therapeutischer Mittel führt.
Materialwissenschaften
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung lumineszierender Materialien . Es kann verwendet werden, um bimetallische Komplexe mit einzigartigen photophysikalischen Eigenschaften zu erzeugen, die bei der Entwicklung neuer Materialien für elektronische und photonische Geräte wertvoll sind.
Umweltwissenschaften
Während direkte Anwendungen in der Umweltwissenschaft nicht gut dokumentiert sind, könnte die Verwendung von This compound bei der Synthese umweltfreundlicher Materialien oder seine Rolle in der grünen Chemie ein Bereich für potenzielle Forschung sein .
Analytische Chemie
This compound: könnte in der analytischen Chemie als Standard oder Reagenz verwendet werden, um neue Methoden zur Substanzdetektion und -quantifizierung zu entwickeln. Seine klar definierten Eigenschaften, wie Siedepunkt und Brechungsindex, machen ihn für die Methodenkalibrierung geeignet .
Biochemie
In der Biochemie könnte This compound an der Untersuchung der Enzymkinetik oder von Stoffwechselwegen beteiligt sein. Es könnte in enzymatischen Reaktionen als Substrat oder Inhibitor wirken und dazu beitragen, die biochemischen Prozesse in lebenden Organismen zu klären
Safety and Hazards
1-Ethynylcyclopentanol is classified as a flammable solid and is harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
1-Ethynylcyclopentanol is a chemical compound with the molecular formula C7H10O It’s known that the compound can cause respiratory irritation , suggesting that it may interact with respiratory system targets.
Mode of Action
Given its potential to cause respiratory irritation , it might interact with receptors or enzymes in the respiratory system, leading to changes in cellular function.
Result of Action
Exposure to the compound may result in symptoms such as respiratory irritation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s action might be influenced by factors such as temperature, pH, and the presence of other substances. In the case of 1-Ethynylcyclopentanol, it’s recommended to prevent further leakage or spillage if safe to do so and to avoid letting the product enter drains , indicating that environmental containment is important for safety.
Eigenschaften
IUPAC Name |
1-ethynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDOONLLAJAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066191 | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-19-3 | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17356-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17356-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LB5RD2XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Ethynylcyclopentanol so interesting for organometallic synthesis?
A: 1-Ethynylcyclopentanol possesses both an alcohol group and an alkyne group, providing diverse coordination sites for metal centers. This enables the creation of various organometallic complexes with unique properties. For instance, it readily reacts with ruthenium complexes to yield cationic cycloalkenyl vinylidene complexes or neutral enynyl complexes. [] Furthermore, its reaction with tungsten complexes can generate alkenyl-vinylidene complexes that can be further protonated to form alkenyl-carbyne complexes. []
Q2: How does the structure of 1-Ethynylcyclopentanol influence its reactivity?
A: The presence of both a hydroxyl group and an acetylide unit in 1-Ethynylcyclopentanol allows for non-traditional hydrogen bonding interactions, as observed in the crystal structures of gold(I) bis(acetylide) complexes containing this ligand. [] This hydrogen bonding can influence molecular packing and, consequently, the properties of the resulting materials.
Q3: Can you elaborate on the luminescent properties observed in 1-Ethynylcyclopentanol-containing metal complexes?
A: 1-Ethynylcyclopentanol has been used as a building block for fascinating luminescent materials. When incorporated into gold-copper alkynyl clusters, it gives rise to polymorphism, with different crystal forms exhibiting distinct photoluminescent characteristics. [] The intensity of the emitted light can be dramatically enhanced by manipulating the intermetallic bonding within the cluster, making the emission progressively more metal-centered. [] Notably, these materials can exhibit vapochromic behavior, with their luminescent properties changing upon exposure to solvent vapors. []
Q4: Are there any structural studies on 1-Ethynylcyclopentanol-containing complexes?
A: Yes, numerous X-ray crystallographic studies have been conducted on complexes incorporating 1-Ethynylcyclopentanol. For instance, the structures of gold(I) bis(acetylide) complexes with this ligand have been determined, revealing intriguing hydrogen bonding patterns. [] Similarly, the crystal structures of ruthenium complexes featuring 1-Ethynylcyclopentanol-derived ligands have provided valuable insights into the coordination modes and geometries adopted by this versatile ligand. [, ]
Q5: Have any computational studies been performed on systems involving 1-Ethynylcyclopentanol?
A: DFT calculations have been employed to investigate the electronic structures and understand the electronic transitions responsible for the luminescent properties of gold-copper alkynyl clusters incorporating 1-Ethynylcyclopentanol. [] These studies provide a theoretical basis for interpreting experimental observations and designing new materials with tailored properties.
Q6: What is the significance of the 3-ethynylcyclopentenyl radical derived from 1-Ethynylcyclopentanol?
A: The 3-ethynylcyclopentenyl radical, structurally related to 1-Ethynylcyclopentanol, has been detected in the gas phase and characterized spectroscopically. [] This radical, containing a resonance-stabilized 1-vinylpropargyl chromophore, is suggested to be an important intermediate in combustion and astrochemical environments. [] Its identification and characterization enhance our understanding of complex chemical reactions in diverse environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


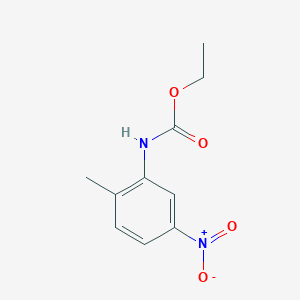
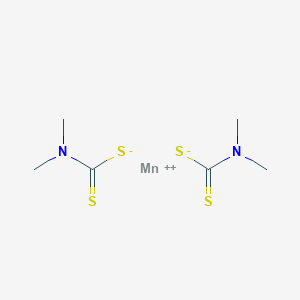
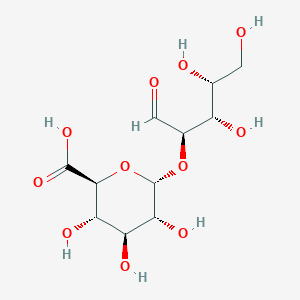


![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
